molecular formula C12H18N4O3 B1481276 tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2097964-61-7

tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No. B1481276
CAS RN: 2097964-61-7
M. Wt: 266.3 g/mol
InChI Key: CPMFSSXZKFRCAC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (TBFPC) is an organic compound that is widely used in the field of medicinal chemistry and drug discovery. TBFPC is a versatile scaffold for the synthesis of various drug candidates, as well as for the study of their mechanisms of action.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scaffold in the Synthesis of Biologically Active Natural Products

3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . These products are isolated from various sources including plants, bacteria, and fungi .

Synthesis of Indiacens A and B

The compound is used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These derivatives have been found to possess various biological activities .

Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . It accelerates reaction rates and suppresses cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .

Wide Spectrum of Biological Activities

Derived compounds from this chemical have shown a wide spectrum of biological activities . These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Biologically Active Compounds

The application of indole derivatives, synthesized using this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-4-10(7-15)16-6-9(8-17)13-14-16/h6,8,10H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMFSSXZKFRCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

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